molecular formula C11H13N3 B13974181 1-(Cyclopropylmethyl)-1H-indazol-5-amine CAS No. 928821-19-6

1-(Cyclopropylmethyl)-1H-indazol-5-amine

Cat. No.: B13974181
CAS No.: 928821-19-6
M. Wt: 187.24 g/mol
InChI Key: PEKWOTFOXBISQK-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-1H-indazol-5-amine is an organic compound that belongs to the class of indazoles. Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring. This particular compound features a cyclopropylmethyl group attached to the nitrogen atom of the indazole ring, and an amine group at the 5-position of the indazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-1H-indazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-nitroindazole with cyclopropylmethylamine, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) under mild temperatures and pressures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-1H-indazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Cyclopropylmethyl)-1H-indazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Cyclopropylamine: A simpler compound with a cyclopropyl group attached to an amine.

    Indazole: The parent compound without the cyclopropylmethyl group.

    Cyclopropylmethylamine: A compound with a cyclopropylmethyl group attached to an amine.

Uniqueness: 1-(Cyclopropylmethyl)-1H-indazol-5-amine is unique due to the presence of both the cyclopropylmethyl group and the indazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

928821-19-6

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

1-(cyclopropylmethyl)indazol-5-amine

InChI

InChI=1S/C11H13N3/c12-10-3-4-11-9(5-10)6-13-14(11)7-8-1-2-8/h3-6,8H,1-2,7,12H2

InChI Key

PEKWOTFOXBISQK-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C3=C(C=C(C=C3)N)C=N2

Origin of Product

United States

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